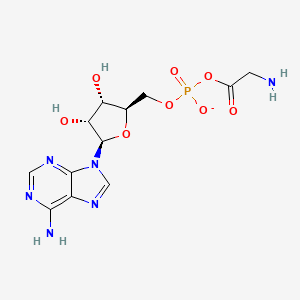
glycyl-AMP(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-AMP(1-) is an organophosphate oxoanion obtained by removal of the proton from the phosphate group of glycyl-AMP. It derives from an adenosine 5'-monophosphate. It is a conjugate base of a glycyl-AMP and a glycyl-AMP zwitterion.
Aplicaciones Científicas De Investigación
Detection in Environmental Samples
Detection in Seawater : A study by Wang et al. (2016) developed a simple and fast method for the quantification of glyphosate (GLYP) and its degradation product aminomethylphosphonic acid (AMPA) in seawater. This method, based on derivatization with 9-fluorenylmethylchloroformate (FMOC-Cl) and high-performance liquid chromatography (HPLC), is useful for environmental science and marine research (Wang et al., 2016).
Fate in Agricultural Basins : Coupe et al. (2012) investigated the transport of glyphosate and AMPA in surface waters of agricultural basins. They found that glyphosate use leads to its occurrence in surface water, with the risk of transport being related to application rates and rainfall runoff (Coupe et al., 2012).
Analytical Methods Development
Chromatography Method for GLYPH and AMPA : Colombo & Masini (2014) described a Sequential Injection Chromatography (SIC) method for determining glyphosate and AMPA, highlighting its potential application for water sampling trials (Colombo & Masini, 2014).
Soil Dynamics under Different Agricultural Systems : Soracco et al. (2018) studied glyphosate dynamics in soil under conventional and no-till systems. They observed glyphosate accumulation and its variation with soil properties, providing insights for agricultural and environmental management (Soracco et al., 2018).
Biomedical Applications
Antimicrobial and Anticancer Activities : Kim et al. (2017) explored the antimicrobial and anticancer activities of nanoagents based on antimicrobial peptide (AMP) assembly, including peptides like glycyl-l-histidyl-l-lysine (GHK) (Kim et al., 2017).
Incretin-Induced Insulin Release : Gault et al. (2003) examined the biological effects of GIP receptor antagonists, contributing to our understanding of incretin-induced insulin release in obesity and diabetes research (Gault et al., 2003).
Environmental Impact Studies
Adsorption onto Goethite : Barja & dos Santos Afonso (2005) compared the adsorption of glyphosate and AMPA onto goethite, contributing to our knowledge of how these substances interact with soil components (Barja & dos Santos Afonso, 2005).
Microporous Pyropolymers for Supercapacitors : An et al. (2017) fabricated microporous pyropolymers from ginkgo leaves, providing insights into the development of high-performance supercapacitors (An et al., 2017).
Contamination in Infant Formula : Rodrigues & Ferreira de Souza (2018) evaluated the presence of glyphosate and AMPA in soy-based infant formulas in Brazil, highlighting concerns about pesticide contamination in food products (Rodrigues & Ferreira de Souza, 2018).
Renal Tubular Epithelial Cell Study : Hou et al. (2014) investigated the protective effect of glycyrrhizic acid on renal tubular epithelial cells under high glucose conditions, providing insights into diabetic nephropathy treatment (Hou et al., 2014).
Developmental Toxicity in Zebrafish : Zhang et al. (2021) studied the effects of low concentrations of glyphosate and AMPA on zebrafish embryo development, contributing to our understanding of environmental toxicology (Zhang et al., 2021).
Glycogen Metabolism in Rheumatoid Arthritis : Shi et al. (2018) explored the role of glycogen metabolism in rheumatoid arthritis, offering potential therapeutic strategies for chronic inflammatory arthritis (Shi et al., 2018).
Human Health Risk Analysis : Moraes et al. (2018) developed an analytical methodology for detecting glyphosate and AMPA in human urine, underscoring the importance of monitoring these chemicals for health risk assessment (Moraes et al., 2018).
Propiedades
Nombre del producto |
glycyl-AMP(1-) |
|---|---|
Fórmula molecular |
C12H16N6O8P- |
Peso molecular |
403.26 g/mol |
Nombre IUPAC |
(2-aminoacetyl) [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C12H17N6O8P/c13-1-6(19)26-27(22,23)24-2-5-8(20)9(21)12(25-5)18-4-17-7-10(14)15-3-16-11(7)18/h3-5,8-9,12,20-21H,1-2,13H2,(H,22,23)(H2,14,15,16)/p-1/t5-,8-,9-,12-/m1/s1 |
Clave InChI |
HROXHMRQKGGIFT-JJNLEZRASA-M |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OC(=O)CN)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OC(=O)CN)O)O)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



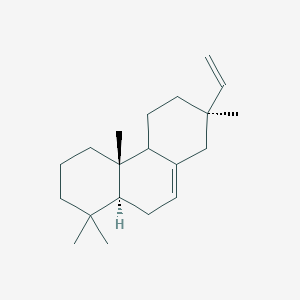
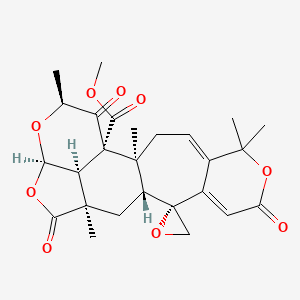
![2-[[4-(2-Hydroxyethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B1261562.png)
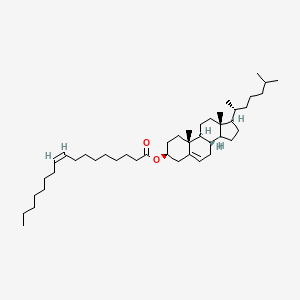
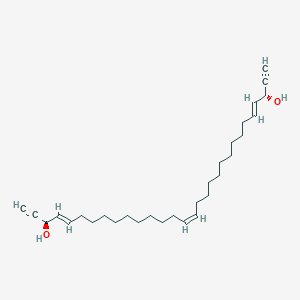
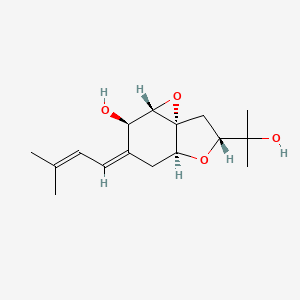
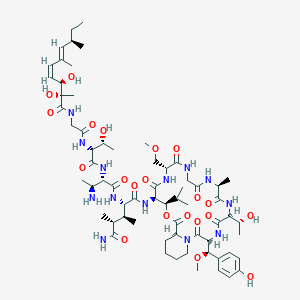
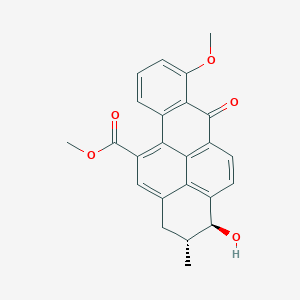
![Dichloromanganese;3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene](/img/structure/B1261574.png)
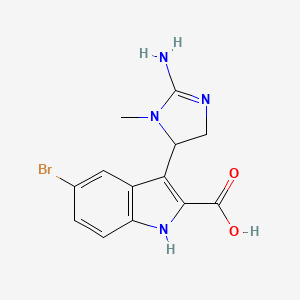
![(E)-3-[5-[(2,4-diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenyl]-1-[1-[2-(dimethylamino)pyrimidin-5-yl]-1H-phthalazin-2-yl]prop-2-en-1-one](/img/structure/B1261576.png)
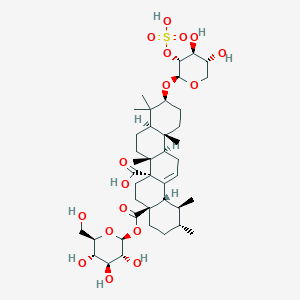
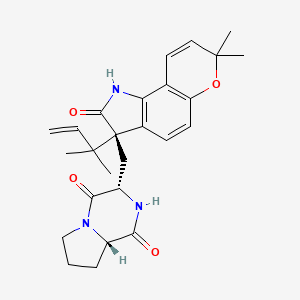
![6-Heptyloxy-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B1261581.png)